

Application Note: Accurate Quantification of Oxaloglutarate using a Novel LC-MS/MS Method

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Compound of Interest

Compound Name: Oxaloglutarate

Cat. No.: B1219020

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Audience: Researchers, scientists, and drug development professionals.

Introduction

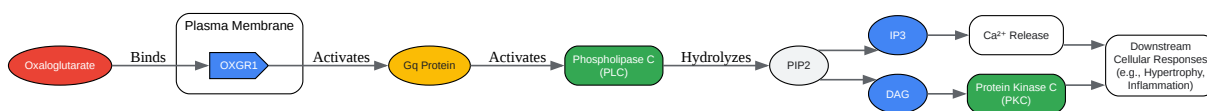
Oxaloglutarate, a key tricarboxylic acid intermediate, is emerging as a significant biomolecule in cellular metabolism and signaling pathways. As an analogue of the well-studied α -ketoglutarate (2-oxoglutarate), it plays a crucial role in the Krebs (TCA) cycle.^{[1][2]} Beyond its central role in energy metabolism, **oxaloglutarate** is a ligand for the oxoglutarate receptor 1 (OXGR1), a G protein-coupled receptor implicated in various physiological processes, including cardiac hypertrophy and inflammatory responses.^{[3][4]} Accurate measurement of **oxaloglutarate** in biological matrices is therefore critical for understanding its role in health and disease, and for the development of novel therapeutics targeting these pathways.

This application note presents a detailed protocol for the sensitive and accurate quantification of **oxaloglutarate** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of polar, organic carboxylic acids, providing a robust workflow from sample preparation to data analysis.

Signaling Pathway

Oxaloglutarate, along with its analogue α -ketoglutarate, acts as a signaling molecule by binding to the G protein-coupled receptor OXGR1.^[3] Activation of OXGR1 can initiate downstream signaling cascades, such as the regulation of the TYK2-STAT3 pathway, which is

involved in cellular processes like hypertrophy.[1] The precise signaling cascade can be cell-type specific.

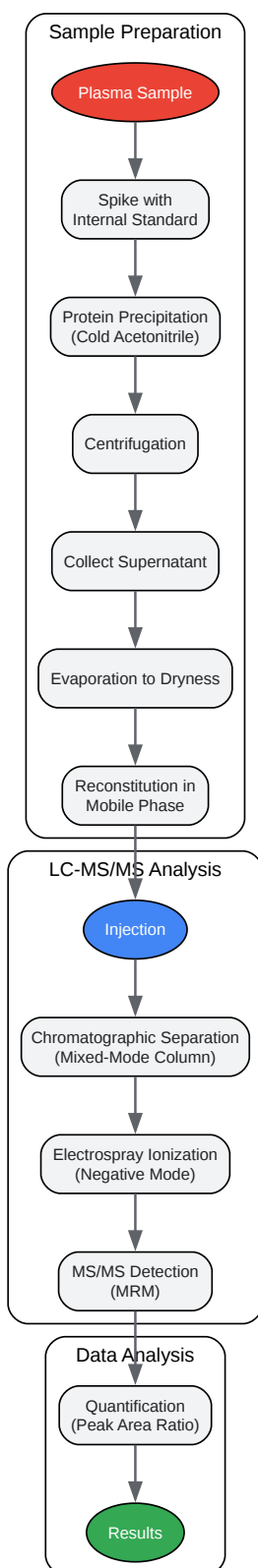


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Caption: **Oxaloglutarate** signaling via the OXGR1 receptor.

Experimental Workflow

The overall workflow for the quantification of **oxaloglutarate** involves sample preparation, LC-MS/MS analysis, and data processing. A detailed breakdown of each step is provided in the experimental protocols section.



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Caption: Experimental workflow for **oxaloglutarate** analysis.

Experimental Protocols

1. Materials and Reagents

- Oxaloglutaric acid standard (Sigma-Aldrich or equivalent)
- Isotopically labeled internal standard (e.g., ^{13}C -labeled **oxaloglutarate**, if available; otherwise, a structurally similar labeled compound)
- LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
- Formic acid (Thermo Fisher Scientific or equivalent)
- Human plasma (BioIVT or other certified vendor)

2. Sample Preparation

This protocol is designed for the extraction of **oxaloglutarate** from human plasma.

- Thaw plasma samples on ice.
- To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the internal standard solution.
- Add 400 μL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C .
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C .
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95% Solvent A).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

Given the polar nature of **oxaloglutarate**, a mixed-mode chromatography approach is recommended to achieve good retention and separation.

Parameter	Condition
LC System	Agilent 1290 Infinity II LC or equivalent
Column	Waters ACQUITY UPLC BEH C18 AX (Mixed-Mode), 1.7 μ m, 2.1 x 100 mm or equivalent
Mobile Phase A	10 mM Ammonium Formate in Water, pH 2.6
Mobile Phase B	10 mM Ammonium Formate in 50:50 Methanol:Water, pH 9.4
Gradient	0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8-8.1 min: 95-5% B; 8.1-10 min: 5% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Sciex Triple Quad 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative
Ion Spray Voltage	-4500 V
Source Temperature	500°C
Curtain Gas	35 psi
Collision Gas	9 psi
Scan Type	Multiple Reaction Monitoring (MRM)

4. Predicted MRM Transitions for **Oxaloglutarate**

The molecular weight of oxaloglutaric acid (C₇H₈O₇) is 204.13 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will have an m/z of 203.02. The following are proposed

MRM transitions based on predicted fragmentation, which should be optimized experimentally.

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV) (Proposed)
Oxaloglutarate	203.02	159.03	-20
Oxaloglutarate	203.02	115.04	-25

Note: The product ion m/z 159.03 corresponds to the loss of CO₂ (44 Da), and m/z 115.04 corresponds to the loss of both CO₂ and C₂H₂O (44 + 42 Da). These transitions require empirical validation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar tricarboxylic acid analyses and should be confirmed during method validation.[\[5\]](#)

Parameter	Expected Value
Linearity (r ²)	> 0.99
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Recovery (%)	85 - 115%

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate quantification of **oxaloglutarate** in human plasma by LC-MS/MS. The described method, utilizing a robust sample preparation technique and advanced mixed-mode chromatography, offers the sensitivity and specificity required for both research and clinical applications. The

provided workflow and protocols can be adapted for other biological matrices, making this a valuable tool for researchers investigating the role of **oxaloglutarate** in metabolic and signaling pathways. It is recommended that the proposed MRM transitions and method performance parameters be fully validated in the user's laboratory.

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References

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